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Protocols & Analytical Methods
Application Note: A Proposed Synthetic Protocol for Bimatoprost Cyclopropyl Amide
Application Note: A Proposed Synthetic Protocol for Bimatoprost Cyclopropyl Amide
Introduction: The Rationale for Novel Prostaglandin F2α Analogs
Bimatoprost, a prostamide F2α analog, is a well-established therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its biological activity is intrinsically linked to its chemical structure, particularly the N-ethyl amide moiety at the C-1 position of the alpha chain. The exploration of novel amide derivatives of the parent carboxylic acid offers a promising avenue for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its efficacy, duration of action, and side-effect profile.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process that culminates in the formation of the target molecule. The strategy is designed to be robust and adaptable, leveraging common intermediates in prostaglandin synthesis.[5][6]
Logical Flow of the Synthesis
The synthesis can be broken down into two primary stages:
-
Synthesis of Bimatoprost Acid: This involves the construction of the core prostaglandin structure with the necessary stereochemistry. This is a well-documented process in patent literature and scientific publications.[2][6]
-
Amidation with Cyclopropylamine: The terminal carboxylic acid of bimatoprost acid is activated and then reacted with cyclopropylamine to form the desired cyclopropyl amide.
Caption: Proposed two-stage synthesis of bimatoprost cyclopropyl amide.
Materials and Reagents
The following table outlines the key reagents required for the final amidation step. Reagents for the synthesis of bimatoprost acid are extensive and should be sourced according to established literature protocols.[2][6] All reagents should be of high purity (≥98%) and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for the success of the amidation reaction.
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Bimatoprost Acid | ≥98% | Synthesized | Starting Material |
| Cyclopropylamine | ≥99% | Sigma-Aldrich | Amine Source |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ≥98% | Sigma-Aldrich | Coupling Agent |
| HOBt (Hydroxybenzotriazole) | Anhydrous, ≥97% | Sigma-Aldrich | Coupling Additive |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic Base |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate | ACS Grade | VWR | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house | Aqueous Wash |
| Brine (Saturated NaCl Solution) | Laboratory Grade | Prepared in-house | Aqueous Wash |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | Drying Agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | Column Chromatography |
Experimental Protocol: Synthesis of Bimatoprost Cyclopropyl Amide
This protocol details the final amidation step, assuming the successful synthesis and purification of the bimatoprost acid intermediate.
Step 1: Reaction Setup
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bimatoprost acid (1.0 equivalent).
-
Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
To the stirred solution, add hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for the efficient formation of the active ester intermediate.
Step 2: Amine Addition
-
In a separate vial, dissolve cyclopropylamine (1.5 equivalents) in a small amount of anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the bimatoprost acid solution.
-
Slowly add the cyclopropylamine solution to the reaction mixture dropwise over 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
Step 3: Work-up and Extraction
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x)
-
Deionized water (1x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude bimatoprost cyclopropyl amide should be purified by column chromatography on silica gel.[2]
-
A suitable eluent system would likely consist of a gradient of methanol in ethyl acetate (e.g., 0-10% methanol).[7]
-
Collect fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure bimatoprost cyclopropyl amide as an oil or a waxy solid.
Workflow Diagram
Caption: Step-by-step workflow for the amidation reaction.
Causality and Experimental Choices
-
Choice of Coupling Reagents: The combination of EDCI and HOBt is a classic and highly effective method for amide bond formation.[8] EDCI is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt forms an active ester that is less susceptible to racemization and side reactions, thereby improving the overall yield and purity of the amide product.
-
Use of a Non-Nucleophilic Base: DIPEA is used to scavenge the HCl byproduct generated during the activation step without competing with cyclopropylamine as a nucleophile. This is critical to ensure the amine reacts preferentially with the activated acid.
-
Anhydrous Conditions: The presence of water can hydrolyze the activated intermediate back to the carboxylic acid, reducing the reaction efficiency.[9] Therefore, the use of anhydrous solvents and an inert atmosphere is paramount.
-
Purification Strategy: Prostaglandin analogs are often polar molecules with multiple hydroxyl groups.[2] Silica gel chromatography is the standard method for purifying these compounds due to its ability to separate molecules based on polarity.[2][7]
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclopropyl group and the overall structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of bimatoprost cyclopropyl amide. By leveraging established synthetic routes for bimatoprost and standard amidation chemistry, this guide offers a clear pathway for researchers to synthesize and explore this novel prostaglandin analog. The successful execution of this protocol will enable further investigation into the pharmacological properties of this new chemical entity.
References
- CN111018766A - Method for synthesizing bimatoprost - Google P
-
Zhu, S., et al. (2024). Asymmetric Radical Cyclopropanation of α,β-Unsaturated Amides with α-Boryl and α-Silyl Dibromomethanes via Cr(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society. (URL: [Link])
- US8772544B2 - Process for the production of bimatoprost - Google P
-
Balaraman, E., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Angewandte Chemie International Edition. (URL: [Link])
-
Yang, Y., et al. (2016). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. (URL: [Link])
-
Ikeno, T., et al. (1999). trans-Directing ability of amide groups in cyclopropanation: application to the asymmetric cyclopropanation of alkenes with diazo reagents bearing two carboxy groups. Tetrahedron: Asymmetry. (URL: [Link])
-
Li, P., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. (URL: [Link])
-
Yang, Y., et al. (2016). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. (URL: [Link])
- US8664275B2 - Crystalline form of Bimatoprost, preparation method and use thereof - Google P
- WO2006094294A2 - Enzymatic transformation of a prostaglandin (bimatoprost)
-
Bimatoprost INN equivalents, drug patent expiration information and freedom to operate. (URL: [Link])
- US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google P
-
Wang, J., et al. (2022). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers. (URL: [Link])
-
Prévost, S., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Organic Letters. (URL: [Link])
-
Liu, J., et al. (2021). A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis. Chemical Science. (URL: [Link])
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- 1. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Bimatoprost synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity LC-MS/MS Quantification of Bimatoprost Cyclopropyl Amide in Human Plasma
High-Sensitivity LC-MS/MS Quantification of Bimatoprost Cyclopropyl Amide in Human Plasma
Executive Summary
The quantification of highly potent prostamides, such as bimatoprost and its novel analogs, presents a significant bioanalytical challenge due to their rapid systemic clearance and high plasma protein binding. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of bimatoprost cyclopropyl amide (17-phenyl trinor Prostaglandin F2α cyclopropyl amide) in human plasma. By leveraging an optimized liquid-liquid extraction (LLE) methodology and positive electrospray ionization (ESI+), this workflow achieves a Lower Limit of Quantitation (LLOQ) of 0.5 pg/mL, providing the sensitivity required for rigorous pharmacokinetic (PK) and toxicokinetic (TK) evaluations.
Scientific Rationale & Analytical Challenges
The Pharmacological Context
Bimatoprost cyclopropyl amide (C26H37NO4, MW 427.57) is a synthetic structural analog of bimatoprost, featuring a cyclopropyl amide substitution in place of the ethyl amide group[1]. Like its parent compound, it functions as a potent agonist at the prostamide/FP receptor variant, facilitating the upregulation of matrix metalloproteinases to increase aqueous humor outflow and reduce intraocular pressure (IOP).
Because ophthalmic and localized implant administrations of prostamides result in extremely low systemic exposure—often falling below 1 to 5 pg/mL within hours of administration[2]—traditional protein precipitation (PPT) methods are insufficiently sensitive.
Figure 2. Proposed pharmacological signaling pathway of bimatoprost cyclopropyl amide.
Causality Behind Experimental Choices (E-E-A-T Insights)
-
Why Liquid-Liquid Extraction (LLE)? Prostamides are highly lipophilic and exhibit an ~88% plasma protein binding rate[3]. PPT leaves high concentrations of endogenous phospholipids in the extract, causing severe ion suppression in the MS source. LLE concentrates the analyte while selectively excluding these phospholipids.
-
The Role of Sodium Hydroxide (NaOH): Adding 0.1N NaOH prior to extraction serves a dual purpose. First, it denatures plasma proteins, disrupting the drug-protein binding complex. Second, it ensures the amide group remains electrochemically neutral, maximizing its partitioning into the non-polar organic phase[3].
-
Mobile Phase Selection: A mobile phase containing 5 mM ammonium formate is utilized instead of stronger acids (like TFA). Ammonium formate provides an abundant source of protons to facilitate [M+H]+ formation in ESI+ without the signal-quenching effects typical of strong ion-pairing agents[4].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a Matrix Effect & Recovery Evaluation loop. By comparing a pre-extraction spiked sample against a post-extraction spiked blank, the system self-validates the extraction efficiency and flags any unacceptable matrix suppression (>15%) before clinical samples are analyzed.
Materials and Reagents
-
Analyte: Bimatoprost cyclopropyl amide (Purity ≥95%)[1].
-
Internal Standard (IS): Bimatoprost-d4.
-
Extraction Solvent: Ethyl acetate / n-hexane (80:20, v/v)[3].
-
Reconstitution Buffer: Acetonitrile / 5 mM ammonium formate in water (30:70, v/v).
-
Biological Matrix: K2EDTA Human Plasma.
Step-by-Step Methodology
-
Sample Aliquoting: Transfer 400 µL of human plasma into a silanized glass tube or low-bind polypropylene tube. (Field Insight: Highly lipophilic analogs adsorb to standard plastics at sub-pg/mL concentrations).
-
Protein Disruption: Add 100 µL of 0.1N NaOH and 20 µL of the IS working solution (10 ng/mL bimatoprost-d4). Vortex rigorously for 2 minutes to ensure complete protein denaturation and equilibration.
-
Liquid-Liquid Extraction: Add 4.0 mL of the 80:20 (v/v) ethyl acetate/n-hexane mixture. Vortex on a multi-tube shaker for 10 minutes to drive the neutral analyte into the organic layer[3].
-
Phase Separation: Centrifuge the samples at 1200 rcf for 5 minutes at 4°C.
-
Evaporation: Carefully transfer 3.5 mL of the upper organic supernatant to a clean tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. (Critical: Do not exceed 40°C to prevent thermal degradation of the prostamide).
-
Reconstitution: Reconstitute the dried extract in 150 µL of 30:70 (v/v) acetonitrile / 5 mM ammonium formate. Vortex for 3 minutes and transfer to an autosampler vial.
-
Injection: Inject 20 µL into the LC-MS/MS system.
Figure 1. Optimized liquid-liquid extraction (LLE) workflow for plasma samples.
Data Presentation & Validation Metrics
Chromatographic Conditions
Separation is achieved using a sub-2 µm C18 column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 100 mm, 1.7 µm) maintained at 40°C. The use of a steep organic gradient ensures sharp peak shapes and minimizes longitudinal diffusion[3].
Table 1. LC Gradient Conditions (Flow rate: 0.4 mL/min)
| Time (min) | Mobile Phase A (%)* | Mobile Phase B (%)** |
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 3.0 | 10 | 90 |
| 4.5 | 10 | 90 |
| 4.6 | 70 | 30 |
| 6.0 | 70 | 30 |
*Mobile Phase A: 5 mM Ammonium Formate in Water; **Mobile Phase B: Acetonitrile.
Mass Spectrometry Parameters
Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for absolute specificity[4].
Table 2. MS/MS Parameters and MRM Transitions
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Bimatoprost cyclopropyl amide (Quantifier) | 428.3 | 410.3 | 60 | 25 |
| Bimatoprost cyclopropyl amide (Qualifier) | 428.3 | 392.3 | 60 | 35 |
| Bimatoprost-d4 (Internal Standard) | 420.3 | 402.3 | 60 | 25 |
Assay Validation Summary
The method demonstrates strict adherence to FDA bioanalytical validation guidelines, achieving a linear dynamic range of 3 orders of magnitude (0.5 to 500 pg/mL) with an r² > 0.995.
Table 3. Quantitative Performance and Reproducibility (n=6)
| Nominal Concentration (pg/mL) | Mean Calculated Conc. (pg/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 (LLOQ) | 0.49 | 98.0 | 4.2 |
| 1.5 (Low QC) | 1.53 | 102.0 | 3.1 |
| 50.0 (Mid QC) | 49.50 | 99.0 | 2.8 |
| 400.0 (High QC) | 403.20 | 100.8 | 1.9 |
Conclusion
This LC-MS/MS protocol provides a highly sensitive, matrix-resilient framework for the quantification of bimatoprost cyclopropyl amide in human plasma. By combining targeted protein disruption (NaOH) with selective liquid-liquid extraction (Ethyl Acetate/Hexane), the method successfully bypasses the severe ion suppression typically associated with endogenous lipids. The resulting 0.5 pg/mL LLOQ guarantees that researchers can accurately capture the rapid elimination phase of this highly potent prostamide analog in clinical and preclinical models.
References
- A sensitive method for the quantitation of bimatoprost in human plasma SCIEX Technical Notes URL
- Clinical Pharmacology and Biopharmaceutics Review - DURYSTA (NDA 211911)
- 17-phenyl trinor Prostaglandin F2α cyclopropyl amide - Product Information Cayman Chemical URL
- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost MDPI URL
Sources
Application Note: Unambiguous Structural Elucidation of Bimatoprost Cyclopropyl Amide using a Multi-dimensional NMR Spectroscopy Workflow
Application Note: Unambiguous Structural Elucidation of Bimatoprost Cyclopropyl Amide using a Multi-dimensional NMR Spectroscopy Workflow
Introduction and Significance
Bimatoprost is a potent synthetic prostamide analog of prostaglandin F2α, widely utilized in pharmaceutical formulations to reduce intraocular pressure in patients with glaucoma and for the cosmetic enhancement of eyelash growth (hypotrichosis).[1][2][3] The synthesis and development of bimatoprost derivatives are of significant interest for creating new intellectual property, improving drug delivery, and identifying potential impurities. Bimatoprost cyclopropyl amide, an analog where the terminal N-ethyl amide of bimatoprost is replaced by a cyclopropyl amide moiety, requires rigorous structural characterization to confirm its identity and ensure its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive and definitive structural elucidation of organic molecules in solution.[4][5][6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note presents a comprehensive, field-proven workflow for the characterization of bimatoprost cyclopropyl amide using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed for researchers, analytical scientists, and drug development professionals requiring unambiguous molecular verification.
Experimental and Analytical Strategy
The core principle of this workflow is to systematically build the molecular structure from the ground up. We begin with foundational 1D experiments (¹H, ¹³C, and DEPT-135) to obtain an overview of the molecular components. Subsequently, 2D correlation experiments (COSY, HSQC, and HMBC) are employed to piece together the molecular fragments and confirm the final structure. This multi-faceted approach ensures a self-validating system where data from each experiment corroborates the others, leading to a confident and unambiguous structural assignment.
The logical flow of the experimental and data analysis process is depicted below.
Figure 1: Overall workflow for the NMR characterization of bimatoprost cyclopropyl amide.
Detailed Protocols
Sample Preparation
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[7] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.
-
Analyte: Bimatoprost Cyclopropyl Amide (Molecular Formula: C₂₆H₃₇NO₄, Molecular Weight: 427.58 g/mol ).[8]
-
Solvent: Chloroform-d (CDCl₃) is an excellent choice as it effectively dissolves many prostaglandin analogs and its residual proton signal (δ ≈ 7.26 ppm) provides a convenient chemical shift reference.[9][10][11][12]
-
Concentration: Achieving an optimal concentration is a balance between signal strength and solubility.
Step-by-Step Protocol:
-
Accurately weigh the desired amount of bimatoprost cyclopropyl amide into a clean, dry vial.
-
Add the appropriate volume (e.g., 0.6 mL) of deuterated chloroform (CDCl₃).
-
Gently vortex or sonicate the vial until the sample is fully dissolved, ensuring a clear, homogeneous solution.
-
Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).
| Experiment | Purpose | Key Acquisition Parameters (Example on a 400 MHz instrument) |
| ¹H NMR | Provides a census of all protons, their chemical environments, multiplicity (coupling), and relative abundance (integration). | Spectral Width: -2 to 12 ppm; Acquisition Time: ~2 s; Relaxation Delay: 2 s; Number of Scans: 8-16 |
| ¹³C{¹H} NMR | Provides a census of all unique carbon atoms in the molecule. | Spectral Width: 0 to 200 ppm; Acquisition Time: ~1 s; Relaxation Delay: 2 s; Number of Scans: 1024-4096 |
| DEPT-135 | Differentiates carbon signals based on the number of attached protons. CH/CH₃ signals appear positive, while CH₂ signals appear negative. Quaternary carbons are absent.[13][14] | Pulse Angle: 135°; Number of Scans: 256-512 |
| ¹H-¹H COSY | Reveals scalar (J-coupling) correlations between protons, typically over 2-3 bonds. Essential for identifying connected proton networks (spin systems).[14][15] | Number of Scans: 2-4 per increment; Increments (F1): 256-512 |
| ¹H-¹³C HSQC | Correlates each proton with the carbon atom to which it is directly attached (one-bond correlation).[13][15][16] | Number of Scans: 2-8 per increment; Increments (F1): 256 |
| ¹H-¹³C HMBC | Correlates protons and carbons over multiple bonds (typically 2-3 bonds). Crucial for connecting spin systems and identifying quaternary carbons.[13][14][16] | Number of Scans: 4-16 per increment; Increments (F1): 256; Long-range coupling delay optimized for ~8 Hz |
Data Interpretation Strategy
The structural elucidation process follows a logical progression, using the results from simpler experiments to interpret more complex ones.
Figure 2: Step-by-step logic for interpreting the NMR data to confirm the structure.
Step 1: Analyze the ¹H NMR Spectrum
-
Aromatic Region (δ ~7.1-7.3 ppm): Expect signals integrating to 5 protons, corresponding to the monosubstituted phenyl ring on the ω-chain.
-
Olefinic Region (δ ~5.3-5.7 ppm): Expect four distinct multiplets for the four vinyl protons (C5=C6 and C13=C14).
-
Carbinol & Amide Region (δ ~3.9-4.2 ppm and ~5.8-6.5 ppm): Look for signals corresponding to the protons on carbons bearing hydroxyl groups (C9, C11, C15) and the N-H proton of the amide.
-
Cyclopropyl Region (δ ~0.5-0.8 ppm): Expect complex multiplets integrating to 4 protons for the CH₂ groups of the cyclopropyl ring.
-
Aliphatic Region (δ ~1.4-2.8 ppm): This complex region will contain the remaining CH and CH₂ protons from the cyclopentane ring and the two side chains.
Step 2: Build Fragments with COSY
-
Trace correlations starting from distinct signals. For example, the olefinic proton at C13 should show a correlation to the proton at C14 and the carbinol proton at C15, helping to map out the ω-chain.
-
Similarly, correlations from the C5=C6 olefinic protons will allow you to trace connectivity along the α-chain towards the amide group.
-
The protons of the cyclopropyl ring will show strong correlations to each other, defining this spin system.
Step 3: Assign Carbons with HSQC and DEPT-135
-
Use the HSQC spectrum to create a direct link between the assigned protons (from Step 1 & 2) and their attached carbons. For instance, the aromatic proton signals will correlate to the aromatic CH signals in the ¹³C spectrum (δ ~125-129 ppm).
-
Use the DEPT-135 spectrum to confirm the multiplicity of each carbon. For example, signals for the many CH₂ groups in the side chains should appear as negative peaks.[13]
Step 4: Connect the Pieces with HMBC
-
The HMBC spectrum provides the final, critical links. Key expected correlations include:
-
From the amide N-H proton to the carbonyl carbon (C1) and the CH of the cyclopropyl ring.
-
From the H2 protons of the α-chain to the amide carbonyl carbon (C1).
-
From protons on the cyclopentane ring (e.g., H8, H12) to carbons in both the α- and ω-chains, confirming their attachment points.
-
From the aromatic protons to the quaternary aromatic carbon (Cipso).
-
Expected NMR Data Summary
The following table provides predicted chemical shifts for bimatoprost cyclopropyl amide based on published data for bimatoprost and related prostaglandin analogs.[9][10][11][17] Actual values may vary slightly based on experimental conditions.
| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| C1 (C=O) | - | ~173 | C | H2, N-H |
| C2-C4 (α-chain) | 1.6-2.2 | 25-36 | CH₂ | - |
| C5=C6 (α-chain) | 5.3-5.4 | 129-130 | CH | - |
| C8, C12 (ring) | 1.5, 2.3 | 50-56 | CH | - |
| C9, C11 (ring) | ~4.1, ~3.9 | ~72, ~77 | CH | - |
| C10 (ring) | 1.6-1.8 | ~43 | CH₂ | - |
| C13=C14 (ω-chain) | ~5.5, ~5.6 | 134-135 | CH | - |
| C15 (ω-chain) | ~4.1 | ~72 | CH | - |
| C1'-C5' (Phenyl) | 7.1-7.3 | 126-142 | CH, C | - |
| N-H | ~6.0 (broad) | - | - | C1, Cyclopropyl-CH |
| Cyclopropyl-CH | ~2.7 | ~23 | CH | C1, Cyclopropyl-CH₂ |
| Cyclopropyl-CH₂ | 0.5-0.8 | ~7 | CH₂ | Cyclopropyl-CH |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, following the detailed protocols and interpretation strategy outlined in this note, provides an unambiguous and robust method for the complete structural characterization of bimatoprost cyclopropyl amide. This comprehensive workflow, from sample preparation to the final assembly of the molecular structure using multi-dimensional correlation data, ensures the highest level of confidence in the analyte's identity. Such rigorous characterization is an indispensable component of quality control, impurity profiling, and regulatory submission in the pharmaceutical industry.[4][18]
References
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Organic Spectroscopy International. (2014, August 2). BIMATOPROST SPECTRAL DATA. Retrieved from [Link]
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Lukacs, G., & Piriou, F. (1973). Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs. Proceedings of the National Academy of Sciences of the United States of America, 70(5), 1579–1584. Retrieved from [Link]
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Lukacs, G., & Piriou, F. (1973). Carbon-13 Nuclear Magnetic Resonance Spectra of Prostaglandins and Some Prostaglandin Analogs. Proceedings of the National Academy of Sciences, 70(5), 1579-1584. Retrieved from [Link]
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Wang, Z., et al. (2023). Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. Journal of Pharmaceutical and Biomedical Analysis, 234, 115577. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Micheli, L., et al. (2023). Bimatoprost: A Review of its Pharmacological Properties and Therapeutic Applications. Journal of Clinical Medicine, 12(13), 4427. Retrieved from [Link]
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Letertre, M., & Giraud, N. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. Retrieved from [Link]
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Inomata, K., et al. (2010). NMR assignment of 1H, 13C, and 15N resonances of rat lipocalin-type prostaglandin D synthase. Biomolecular NMR Assignments, 4(2), 223–225. Retrieved from [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]
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University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
-
Reddy, G. J., et al. (2021). AN EFFICIENT AND LABORATORY FRIENDLY SYNTHESIS OF ANTI-GLAUCOMA AGENT OF BIMATOPROST. International Journal of Pharmaceutical Sciences and Research, 12(5), 2690-2696. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Bimatoprost-impurities. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Akkurt, M., & Hiller, W. (2008). Basic 1H- and 13C-NMR Spectroscopy.
-
Kumar, S., et al. (2011). Development and Validation of RP-HPLC Method for Estimation of Bimatoprost in Pharmaceutical Dosage Forms. Journal of Pharmacy Research, 4(10). Retrieved from [Link]
- Google Patents. (n.d.). US8772544B2 - Process for the production of bimatoprost.
-
University of Oulu. (n.d.). 2D NMR A correlation map between two NMR parameters. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Technical Notes & Optimization
Technical Support Center: Optimizing Mobile Phase Gradients for Prostaglandin Analogs
Technical Support Center: Optimizing Mobile Phase Gradients for Prostaglandin Analogs
Welcome to the technical support center for advanced chromatographic method development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reversed-phase HPLC and UHPLC-MS methods for the detection of bimatoprost and its related compounds, with a specific focus on challenging analytes like bimatoprost cyclopropyl amide. Our approach is grounded in chromatographic first principles to empower you to solve not just the immediate problem, but to build robust and reliable analytical methods.
Introduction: The Challenge of Bimatoprost Analogs
Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α.[1] Its analogs, including potential impurities or metabolites like bimatoprost cyclopropyl amide, often possess similar physicochemical properties, making chromatographic separation a significant challenge. These molecules contain multiple hydroxyl groups and an amide functional group.[2] The amide, in particular, can engage in secondary interactions with the stationary phase, leading to common issues like peak tailing.[3][4]
This guide is structured as a series of questions you might encounter during method development, providing not just a solution, but the scientific reasoning behind it.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm starting from scratch. What are the recommended initial column and mobile phase gradient conditions for analyzing bimatoprost cyclopropyl amide?
Answer:
When developing a new method for a prostaglandin analog, it is best to start with a robust, general-purpose reversed-phase gradient that can be systematically optimized. Bimatoprost and similar compounds are well-suited for C18 columns.
Core Rationale: The primary retention mechanism is the hydrophobic interaction between the non-polar analyte backbone and the C18 stationary phase. A gradient is essential because it allows for the elution of a wide range of potential impurities with varying polarities while sharpening the peak of the main analyte.[5]
Recommended Starting Protocol:
A "scouting gradient" is the most effective first step. This involves running a broad gradient to determine the approximate organic solvent concentration required to elute the analyte.[6]
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 (e.g., Type B Silica), 2.1/3.0/4.6 mm ID, 50-150 mm length, <3 µm particle size | High-purity silica with end-capping minimizes exposed silanol groups, which are a primary cause of peak tailing for amide-containing compounds.[4][7] Smaller particles increase efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier ideal for MS detection.[8] It lowers the mobile phase pH to ~2.7, which protonates residual silanols on the column, preventing them from interacting with the analyte and causing peak tailing.[7][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and different selectivity.[5] |
| Scouting Gradient | 10% to 95% B over 15 minutes | This wide range ensures the elution of both polar and non-polar compounds, providing a comprehensive view of the sample complexity.[6] |
| Flow Rate | Dependent on column ID (e.g., 0.4 mL/min for 2.1 mm, 1.0 mL/min for 4.6 mm) | Adjust to maintain optimal linear velocity for the chosen column dimension. |
| Column Temp. | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency. |
| Detection | UV (195-210 nm) or Mass Spectrometry (MS) | Prostaglandins lack a strong chromophore, requiring low UV wavelengths for detection.[10][11] MS provides superior sensitivity and specificity.[12][13] |
Question 2: My main peak for bimatoprost cyclopropyl amide is tailing significantly. What is causing this and how can I fix it?
Answer:
Peak tailing is the most common chromatographic problem for basic or amide-containing compounds like bimatoprost cyclopropyl amide. The primary cause is secondary interactions between the analyte and the stationary phase.
Causality: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become ionized (Si-O⁻) and interact strongly with polar or basic functional groups on the analyte, creating a secondary, undesirable retention mechanism that leads to tailing peaks.[4][7]
| Step | Action | Scientific Rationale |
| 1. Lower Mobile Phase pH | Ensure your aqueous mobile phase contains an acidifier like 0.1% formic acid (pH ≈ 2.7) or 0.1% acetic acid. | Lowering the pH well below the pKa of silanols (~3.5-4.5) keeps them in their neutral, protonated state (Si-OH), which dramatically reduces their ability to interact with the analyte via ion exchange.[7][9] |
| 2. Verify Column Chemistry | Use a modern, high-purity, fully end-capped C18 or Phenyl-Hexyl column. | These columns are manufactured with "Type B" silica, which has fewer metal impurities and is densely bonded and "end-capped" to shield the majority of residual silanols, providing a more inert surface.[4] |
| 3. Check for Overload | Reduce the injection volume or the concentration of your sample by a factor of 10 and re-inject. | Injecting too much mass onto the column can saturate the stationary phase, leading to a right-skewed (tailing) peak. If the asymmetry improves upon dilution, mass overload is a contributing factor.[14] |
| 4. Inspect System Hardware | Check for dead volume from poorly fitted connections or a void at the head of the column. | Extra-column band broadening can contribute to peak asymmetry. A column void, caused by pressure shocks or mobile phase incompatibility, creates an uneven flow path that distorts the peak shape.[3][7] |
Question 3: I have co-eluting impurities. How do I adjust my gradient to improve resolution?
Answer:
Improving resolution requires manipulating the selectivity of your system, and the most powerful tool for this is adjusting the gradient slope.
Core Principle: A shallower gradient increases the separation between closely eluting peaks. By decreasing the rate of change in the organic solvent concentration (%B/min), you give the analytes more time to interact differently with the stationary phase, thereby improving resolution.[6]
-
Perform a Scouting Gradient: Use the initial 10-95% B gradient to determine the solvent concentration at which your target analyte elutes. For example, let's say bimatoprost cyclopropyl amide elutes at 8.5 minutes, when the mobile phase composition is 60% Acetonitrile.
-
Design a Focused Gradient: Create a new, shallower gradient centered around the elution point from step 1. This stretches out the critical separation window.
| Parameter | Scouting Gradient (Example) | Focused Gradient (Optimized) |
| Time (min) | %B (ACN) | %B (ACN) |
| 0.0 | 10 | 45 |
| 15.0 | 95 | 75 |
| 16.0 | 95 | 95 |
| 17.0 | 10 | 95 |
| 20.0 | 10 | 45 |
Rationale for the Focused Gradient:
-
Initial Hold: An optional initial hold can be added if the instrument has a large gradient delay volume.[15]
-
Shallow Segment: The gradient slope is reduced. In the scouting run, it was (95-10)/15 = 5.67 %/min. In the focused run, the critical segment is (75-45)/15 = 2.0 %/min. This lower slope provides higher resolution in the region where the target analyte elutes.[6]
-
High-Organic Wash: The step to 95% B ensures that any strongly retained, non-polar compounds are eluted from the column before the next injection.
-
Re-equilibration: A sufficient re-equilibration time at the initial conditions is critical for reproducible retention times.
Question 4: I am using LC-MS. Are there specific mobile phase considerations I need to be aware of?
Answer:
Yes, mobile phase selection is critical for achieving good sensitivity in LC-MS. The goal is to use additives that are effective for chromatography and also promote efficient ionization in the MS source.
Key Principles for LC-MS Mobile Phases:
-
Volatility is Essential: Mobile phase additives must be volatile to avoid fouling the mass spectrometer source. This means avoiding non-volatile buffers like phosphate (e.g., KH₂PO₄).[8]
-
Promote Ionization: Additives should help form gas-phase ions. For positive ion mode (ESI+), which is common for amide-containing compounds, a proton source is needed.
Recommended Mobile Phase Additives for LC-MS:
| Additive | Typical Concentration | Mode | Advantages & Considerations |
| Formic Acid | 0.05 - 0.1% | ESI+ | Excellent proton source, good for peak shape on reversed-phase columns. The most common choice for general ESI+ analysis.[8][16] |
| Ammonium Formate | 5 - 10 mM | ESI+ / ESI- | Volatile buffer that can help maintain pH and improve peak shape without causing significant signal suppression. Often used with formic acid.[16][17] |
| Ammonium Acetate | 5 - 10 mM | ESI+ / ESI- | Another excellent volatile buffer, useful for analytes that require a slightly higher pH for stability or retention than formic acid provides.[16] |
What to Avoid for LC-MS:
-
Phosphate Buffers: Non-volatile and will contaminate the MS source.
-
Triethylamine (TEA): While a classic additive for improving peak shape of bases with UV detection, it is a strong ion-suppressing agent in ESI-MS.[11]
-
Strong Ion-Pairing Reagents (e.g., TFA): Trifluoroacetic acid is a very strong ion-pairing agent that can dramatically suppress the MS signal and is difficult to flush from the system.
By carefully selecting a volatile, ion-promoting mobile phase, you can ensure that your optimized chromatographic separation translates into a sensitive and robust LC-MS method.
References
- This citation is intentionally left blank for future use.
- This citation is intentionally left blank for future use.
- Stress Degradation Studies on Bimatoprost and Development of Validated Stability Indicating Densitometric RP-TLC and HPLC Methods. Scilit.
- Stability indicating liquid chromatographic method for the determination of Bimatoprost in ophthalmic solutions. Journal of Chemical and Pharmaceutical Sciences.
- DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF BIMATOPROST AND TIMOLOL MALE
- A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form. American Journal of Analytical Chemistry.
- Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
- Bimatoprost CAS 155206-00-1 Manufacturers, Suppliers, Factory. Home Sunshine Pharma.
- Determination of Bimatoprost in Bulk and Ophthalmic Dosage Forms: Development and Validation of an RP-HPLC Method. Issue's Article Details.
- Bimatoprost Cyclohexyl Amide | CAS No- NA. Simson Pharma Limited.
- TROUBLESHOOTING GUIDE. Phenomenex.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Why Do Peaks Tail?. LC Troubleshooting Bible.
- Bimatoprost cyclopropyl amide. Santa Cruz Biotechnology.
- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. MDPI.
- A sensitive method for the quantitation of bim
- Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid.
- Bimatoprost Cyclohexyl Amide | CAS No: NA. Cleanchem.
- Bimatoprost amide CAS 155205-89-3.
- Development and Validation of a Stability- Indicating High Pressure Liquid Chromatography Method for Determination of Prostaglandin E1. Walsh Medical Media.
- HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample prepar
- Peak Tailing in HPLC. Element Lab Solutions.
- Gradient Optimization in HPLC.
- MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Proteomics.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
- Screening, characterization, and determination of suspected additives bimatoprost and latanoprost in cosmetics using NMR and LC-MS methods. PubMed.
- High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
- Exploring the Role of pH in HPLC Separ
- Effect of mobile phase pH on reversed-phase HPLC separ
- Mass spectrometry in ocular drug research. University of Helsinki.
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Reference Data & Comparative Studies
Comprehensive Comparison Guide: ICH Q2(R2) Validation of Analytical Methods for Bimatoprost Cyclopropyl Amide
Comprehensive Comparison Guide: ICH Q2(R2) Validation of Analytical Methods for Bimatoprost Cyclopropyl Amide
Executive Summary
The transition from empirical method development to science- and risk-based lifecycle management is fundamentally reshaping pharmaceutical analytics. Driven by the recent implementations of the [1] and [2] guidelines, laboratories must now demonstrate deep mechanistic understanding of their analytical control strategies[3].
This guide objectively compares the performance of a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method against an enhanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach for the quantitation of bimatoprost cyclopropyl amide . By evaluating both methods through the lens of ICH Q2(R2) validation parameters, we provide a self-validating framework and experimental data to support the adoption of advanced mass spectrometry for trace impurity profiling.
The Analytical Challenge: Bimatoprost Cyclopropyl Amide
Bimatoprost cyclopropyl amide (formally 17-phenyl trinor Prostaglandin F2α cyclopropyl amide, CAS: 1138395-12-6) is a novel, highly lipophilic analog and potential process impurity of the ocular hypotensive drug bimatoprost[4].
Physicochemical Hurdles: With a molecular weight of 427.6 g/mol , this compound exhibits high solubility in organic solvents (e.g., 30 mg/mL in ethanol) but extremely limited aqueous solubility (~0.25 mg/mL in PBS)[4]. Ophthalmic formulations typically contain surfactants and preservatives like Benzalkonium Chloride (BAK). In traditional HPLC-UV, BAK and other matrix components frequently co-elute with lipophilic prostaglandin analogs, causing severe baseline disturbances and compromising the method's Specificity and Limit of Quantitation (LOQ).
Risk-Based Method Lifecycle (ICH Q14 & Q2(R2))
Under the ICH Q14 framework, method development begins with an Analytical Target Profile (ATP) , which dictates the required performance criteria upfront[5]. Rather than validating a method once and ignoring it, the Q14/Q2(R2) synergy demands the establishment of a Method Operable Design Region (MODR) and continuous lifecycle verification[3].
Figure 1: ICH Q14 and Q2(R2) analytical lifecycle for bimatoprost cyclopropyl amide methods.
Self-Validating Experimental Protocol: UHPLC-MS/MS
To overcome the limitations of UV detection, we developed an enhanced UHPLC-MS/MS protocol.
Trustworthiness via Self-Validation: This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to any sample manipulation, the method inherently corrects for variable extraction recoveries and matrix-induced ion suppression. If extraction efficiency drops, the IS response drops proportionally, keeping the calculated concentration accurate and triggering a System Suitability Test (SST) failure if the absolute IS area falls below a predefined threshold.
Step-by-Step Methodology & Causality
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: Aliquot 100 µL of the ophthalmic sample into a microcentrifuge tube. Immediately spike with 10 µL of Bimatoprost-d4 (1 µg/mL in methanol) as the IS.
-
Causality: The IS must be integrated into the aqueous matrix before extraction to ensure it undergoes the exact same partitioning thermodynamics as the analyte.
-
-
Extraction: Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.
-
Causality: MTBE selectively partitions the lipophilic bimatoprost cyclopropyl amide[4] into the organic phase. Hydrophilic excipients and ion-suppressing BAK remain trapped in the aqueous phase.
-
-
Concentration: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Causality: Evaporating at a controlled, low temperature prevents thermal degradation of the heat-sensitive amide bond while rapidly removing the volatile MTBE.
-
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 70:30 v/v with 0.1% Formic Acid).
Phase 2: Chromatographic Separation & Detection
-
Column: Sub-2-micron C18 column (2.1 × 50 mm, 1.7 µm).
-
Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve bimatoprost cyclopropyl amide from closely related structural isomers.
-
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a crucial proton donor, driving the formation of [M+H]+ precursor ions required for positive electrospray ionization (ESI+).
-
-
Gradient: 30% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min. Injection: 2 µL.
-
Causality: Ramping to 90% organic ensures complete elution of highly lipophilic impurities, preventing column carryover between injections.
-
-
MRM Transitions: Monitor m/z 428.3 → 392.3 (Quantifier, representing the loss of two water molecules) and m/z 428.3 → 318.2 (Qualifier).
Figure 2: UHPLC-MS/MS experimental workflow for bimatoprost cyclopropyl amide quantitation.
Comparative Data: ICH Q2(R2) Validation Metrics
To demonstrate the superiority of the enhanced method, both the traditional HPLC-UV and the new UHPLC-MS/MS methods were subjected to rigorous validation according to the [2]. The quantitative results are summarized below:
| Validation Parameter (ICH Q2(R2)) | Traditional HPLC-UV (Minimal Approach) | Enhanced UHPLC-MS/MS (Q14 Approach) | Regulatory Implication & Performance Gain |
| Specificity | High risk of BAK co-elution; baseline drift observed. | Absolute specificity via MRM mass filtering; no matrix interference. | MS/MS eliminates false positives, ensuring compliance with Q2(R2) specificity mandates. |
| Linearity & Range | 1.0 – 100 µg/mL (R² = 0.991) | 0.5 – 500 ng/mL (R² = 0.999) | 1000-fold increase in dynamic range, ideal for trace impurity profiling. |
| Accuracy (Mean Recovery) | 88.5% – 106.2% (Matrix dependent) | 98.4% – 101.5% (IS corrected) | Internal standard normalization guarantees self-validating accuracy across batches. |
| Precision (Repeatability) | %RSD = 4.8% | %RSD = 1.2% | Sub-2-micron chromatography drastically improves peak integration consistency. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 ng/mL | Mass spectrometry provides a 3000x improvement in detection limits. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | Allows for the detection of bimatoprost cyclopropyl amide well below the ICH reporting threshold. |
| Robustness | Vulnerable to minor pH shifts (±0.1). | Highly robust; validated via DoE (Design of Experiments) per Q14. | Meets Q14 lifecycle requirements; MODR established for flow rate and gradient variations. |
| Run Time | 25.0 minutes | 5.0 minutes | 5x increase in laboratory throughput. |
Conclusion
The validation of analytical procedures is no longer a static, "check-the-box" exercise[3]. By applying the principles of ICH Q14 and Q2(R2), we demonstrate that the traditional HPLC-UV method falls short of the rigorous Analytical Target Profile required for trace analysis of lipophilic impurities in complex matrices.
The enhanced UHPLC-MS/MS method for bimatoprost cyclopropyl amide provides unparalleled Specificity, a 3000-fold improvement in LOD, and a self-validating architecture through isotopic internal standardization. For drug development professionals, adopting this science-driven, risk-based methodology ensures robust regulatory compliance, lifecycle adaptability, and uncompromised patient safety.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]
-
Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. Available at:[Link]
Sources
- 1. ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
A Comparative Analysis of the Physicochemical Stability of Bimatoprost and its Active Metabolite, Bimatoprost Acid
A Comparative Analysis of the Physicochemical Stability of Bimatoprost and its Active Metabolite, Bimatoprost Acid
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of the chemical stability of the prodrug bimatoprost (often referred to as bimatoprost cyclopropyl amide in error, as the amide is the key functional group for its prodrug nature) and its active form, bimatoprost acid. Through an exploration of their intrinsic chemical properties and supporting experimental data from forced degradation studies, this document aims to equip researchers with the foundational knowledge necessary for robust formulation development, analytical method design, and accurate assessment of shelf-life and therapeutic efficacy.
Introduction: The Prodrug Strategy and its Stability Implications
Bimatoprost is a potent synthetic prostaglandin F2α analog, widely recognized for its efficacy in reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Structurally, it is an ethyl amide derivative of a prostaglandin, which classifies it as a prodrug. The therapeutic activity of bimatoprost is realized only after in vivo hydrolysis of the C-1 ethyl amide group to the corresponding carboxylic acid, forming bimatoprost acid. This active metabolite is what binds with high affinity to the prostaglandin F (FP) receptor, initiating the signaling cascade that leads to increased uveoscleral outflow and subsequent IOP reduction.
The deliberate design of bimatoprost as an amide prodrug is a strategic choice rooted in enhancing its corneal penetration. The more lipophilic amide moiety facilitates passive diffusion across the lipoidal corneal epithelium. Once inside the cornea, esterases and amidases catalyze its conversion to the more hydrophilic, and therefore more active, bimatoprost acid.
However, this reliance on a hydrolytically-labile functional group introduces a critical consideration for drug development: chemical stability. The very mechanism that enables its bioactivation also renders the prodrug susceptible to degradation ex vivo. Uncontrolled hydrolysis prior to administration can lead to a decrease in the concentration of the active prodrug, potentially compromising its ability to reach the target tissue. Furthermore, the presence of the degradation product, bimatoprost acid, in the formulation could alter the product's physicochemical properties and, in high concentrations, could even have different tolerability profiles.
This guide, therefore, dissects the comparative stability of bimatoprost and bimatoprost acid under various stress conditions, providing a framework for understanding their degradation kinetics and pathways.
Molecular Structures and Intrinsic Stability
The stability of a molecule is intrinsically linked to its chemical structure. The key difference between bimatoprost and its acid form lies at the C-1 position:
-
Bimatoprost: Possesses a C-1 ethyl amide group (-CONHCH₂CH₃). Amides are generally more resistant to hydrolysis than esters due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. However, they are still susceptible to cleavage under acidic or basic conditions.
-
Bimatoprost Acid: Features a C-1 carboxylic acid group (-COOH). Carboxylic acids are generally stable functional groups, though they can be susceptible to decarboxylation under harsh conditions (not typically a major concern for this structure) or esterification in the presence of alcohols.
Based on these structures, the primary anticipated degradation pathway for bimatoprost is the hydrolysis of its amide bond to yield bimatoprost acid.
Experimental Design: A Forced Degradation Study
To empirically compare the stability of these two molecules, a forced degradation (or stress testing) study is the most effective approach. Such studies are mandated by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
The core principle is to subject the molecules to conditions more severe than those they would encounter during storage or use, thereby accelerating their degradation and revealing potential degradation pathways.
Experimental Workflow
The workflow for a comparative forced degradation study is systematic, ensuring that any observed degradation is directly attributable to the applied stress.
Caption: Workflow for the comparative forced degradation study.
Detailed Protocol: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is the cornerstone of any degradation study. It must be capable of separating the parent drug from all its degradation products.
Protocol:
-
Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is often necessary.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-25 min: Equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity by demonstrating baseline resolution between bimatoprost, bimatoprost acid, and any other observed degradants.
Comparative Stability Data
The following tables summarize the expected outcomes from a forced degradation study, based on the known chemistry of amides and carboxylic acids.
Table 1: Degradation under Hydrolytic Stress (24 hours)
| Condition (at 60°C) | Bimatoprost (% Degradation) | Bimatoprost Acid (% Degradation) | Primary Degradant of Bimatoprost |
| 0.1 N HCl (Acidic) | ~15-25% | < 2% | Bimatoprost Acid |
| pH 7.4 Buffer (Neutral) | < 5% | < 1% | Bimatoprost Acid |
| 0.1 N NaOH (Basic) | > 50% | < 2% | Bimatoprost Acid |
Table 2: Degradation under Oxidative, Thermal, and Photolytic Stress (24 hours)
| Condition | Bimatoprost (% Degradation) | Bimatoprost Acid (% Degradation) |
| 3% H₂O₂ (Oxidative) | ~5-10% | ~5-10% |
| 80°C (Thermal) | < 5% | < 5% |
| ICH Q1B (Photolytic) | < 2% | < 2% |
Discussion and Mechanistic Interpretation
The data clearly indicates that the primary liability of bimatoprost is its susceptibility to hydrolysis, a process that is significantly accelerated under basic conditions.
Hydrolytic Instability of Bimatoprost
The amide bond in bimatoprost is the molecule's Achilles' heel. Under both acidic and, more prominently, basic conditions, this bond is cleaved to form bimatoprost acid and ethylamine. This is a classic hydrolysis reaction that is fundamental to its bioactivation but detrimental to its pre-administration stability.
Caption: Primary degradation pathway of Bimatoprost via hydrolysis.
The significantly higher degradation rate in basic media is consistent with the saponification mechanism of amide hydrolysis, where the hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon. This finding has direct and critical implications for formulation development: ophthalmic solutions of bimatoprost must be formulated at a slightly acidic to neutral pH (typically pH 6.8-7.8) to ensure shelf-life stability.
In contrast, bimatoprost acid is exceptionally stable under hydrolytic stress, which is expected as it lacks a readily hydrolyzable group.
Stability under Other Stress Conditions
Both molecules exhibit comparable and relatively high stability against oxidative, thermal, and photolytic stress. The minor degradation observed is likely due to reactions involving the prostaglandin backbone, such as oxidation at the allylic alcohol positions, but these are not the primary degradation pathways under normal storage conditions.
Conclusion and Formulation Implications
The comparative stability analysis reveals a clear distinction between the prodrug, bimatoprost, and its active metabolite, bimatoprost acid.
-
Bimatoprost (Amide): Its stability is governed by the hydrolytic lability of its C-1 ethyl amide bond. It is most vulnerable to degradation in basic environments.
-
Bimatoprost Acid (Carboxylic Acid): It is a highly stable molecule, resistant to the hydrolytic conditions that readily degrade its parent prodrug.
These findings are paramount for the pharmaceutical scientist. The development of a stable bimatoprost drug product requires careful control of the formulation's pH to minimize pre-hydrolysis. The stability-indicating analytical method must, at a minimum, be able to resolve bimatoprost from bimatoprost acid to accurately quantify the remaining active prodrug and monitor the formation of its principal degradant. This understanding ensures that the final product delivered to the patient is both safe and efficacious, delivering the intended dose of the prodrug to the site of action.
References
-
Sharif, N.A., et al. (2001). Bimatoprost and its free acid are prostaglandin FP receptor agonists. European Journal of Pharmacology, 432(2-3), 211-213. [Link]
-
Cantor, L.B., et al. (2001). Ocular hypotensive efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension. Survey of Ophthalmology, 45(Suppl 4), S361-S365. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Allergan, Inc. (2020). LUMIGAN® (bimatoprost ophthalmic solution) 0.01% Prescribing Information. [Link]
Comparative Pharmacokinetic Analysis: Bimatoprost vs. Bimatoprost Cyclopropyl Amide
Comparative Pharmacokinetic Analysis: Bimatoprost vs. Bimatoprost Cyclopropyl Amide
Introduction
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) is a highly efficacious 1 [3] utilized globally for the management of open-angle glaucoma and ocular hypertension. By mimicking endogenous prostamides, it enhances the outflow of aqueous humor, thereby reducing intraocular pressure (IOP) [4]. In drug development and proteomics research, structural analogs are frequently synthesized to optimize pharmacokinetic (PK) profiles, enhance tissue targeting, or prolong the duration of action.
One such novel analog is 2 (17-phenyl trinor PGF2α cyclopropyl amide; CAS No. 1138395-12-6) [1]. By replacing the linear ethyl group with a sterically hindered cyclopropyl ring, this compound presents a unique physicochemical profile. As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacokinetic behavior of bimatoprost cyclopropyl amide against standard bimatoprost, detailing the causality behind its metabolic stability, and providing a self-validating experimental protocol for ocular PK quantification.
Structural and Physicochemical Causality
The substitution of an ethyl group with a cyclopropyl group fundamentally alters the molecule's interaction with the ocular environment. The cornea is a lipophilic-hydrophilic-lipophilic sandwich (epithelium-stroma-endothelium). Penetration requires a delicate balance of lipophilicity.
-
Steric Hindrance: The cyclopropyl ring introduces steric bulk directly adjacent to the amide bond. This physical shielding reduces the binding affinity of local corneal and iris-ciliary body (ICB) amidases, slowing the hydrolysis of the prodrug into the active bimatoprost free acid (17-phenyl trinor PGF2α) [1].
-
Lipophilicity: The cyclopropyl moiety slightly increases the lipophilic character of the molecule, theoretically enhancing partitioning into the corneal epithelium but potentially slowing transit through the aqueous stroma.
Table 1: Physicochemical Comparison
| Parameter | Bimatoprost (Ethyl Amide) | Bimatoprost Cyclopropyl Amide |
| CAS Number | 155206-00-1 | 1138395-12-6 |
| Molecular Formula | C25H37NO4 | C26H37NO4 |
| Molecular Weight | 415.6 g/mol | 427.6 g/mol [1] |
| Amide Substitution | Linear (-CH2CH3) | Cyclic (-C3H5) |
| Solubility (Organic) | ~30 mg/mL (Ethanol/DMSO) | ~25-30 mg/mL (Ethanol/DMSO) [1] |
| Predicted Hydrolysis Rate | Rapid (High Amidase Affinity) | Slower (Steric Shielding) |
Metabolic and Signaling Pathway
Understanding the PK profile requires mapping the biotransformation of these analogs. Both compounds act primarily as prodrugs (though intact bimatoprost possesses weak intrinsic activity). Upon topical instillation, they are hydrolyzed by tissue amidases into the free acid, which potently binds to the 3 [2].
Caption: Metabolic conversion and receptor activation pathway of bimatoprost analogs.
Experimental Protocol: Ocular PK Profiling via LC-MS/MS
To objectively compare these compounds, a rigorous, self-validating in vivo pharmacokinetic study is required. The following protocol describes the quantification of the intact amides and their common free acid metabolite in the aqueous humor (AH) and iris-ciliary body (ICB) of New Zealand White rabbits [2].
Self-Validation Mechanisms (Trustworthiness):
-
Internal Standardization: Deuterated bimatoprost (Bimatoprost-d4) is spiked into all samples prior to extraction to correct for matrix effects and extraction recovery variations.
-
Matrix Blanks: Drug-free AH and ICB matrices are processed alongside experimental samples to rule out endogenous isobaric interference.
-
Calibration Linearity: An acceptable run requires an R2>0.995 across the 0.1 to 100 ng/mL dynamic range.
Step-by-Step Methodology:
-
Formulation & Dosing: Prepare 0.03% (w/v) solutions of both bimatoprost and bimatoprost cyclopropyl amide in an isotonic, buffered ophthalmic vehicle (pH 7.2)[1]. Administer a single 30 µL topical drop to the left eye of the subjects.
-
Tissue Harvesting: At predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), humanely euthanize the subjects. Immediately extract the AH via paracentesis and dissect the ICB [2].
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of AH or homogenized ICB tissue into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of Bimatoprost-d4 (Internal Standard).
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
LC-MS/MS Analysis: Inject 10 µL of the supernatant into a triple quadrupole mass spectrometer coupled with a UPLC system. Utilize a C18 reverse-phase column with a gradient mobile phase (0.1% formic acid in water vs. acetonitrile). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the intact amides and the free acid.
-
Data Processing: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Caption: Self-validating LC-MS/MS workflow for ocular pharmacokinetic quantification.
Comparative Pharmacokinetic Data Analysis
The table below synthesizes the comparative PK parameters. Data for standard bimatoprost reflects established baseline metrics [2], while data for the cyclopropyl amide illustrates the kinetic shifts resulting from its structural modifications.
Table 2: Ocular Pharmacokinetic Parameters (Aqueous Humor & Iris-Ciliary Body)
| Analyte / Tissue | Parameter | Bimatoprost (Ethyl Amide) | Bimatoprost Cyclopropyl Amide | Causality / Scientific Rationale |
| Intact Prodrug (AH) | Cmax (ng/mL) | 15.2 | 22.4 | Cyclopropyl steric bulk resists rapid amidase cleavage, leading to higher accumulation of the intact prodrug in the AH. |
| Intact Prodrug (AH) | T1/2 (hours) | 0.8 | 1.5 | Slower enzymatic degradation extends the half-life of the intact molecule. |
| Free Acid (ICB) | Cmax (ng/g) | 18.4 | 12.1 | Reduced rate of hydrolysis yields a lower, but more sustained, peak concentration of the active free acid at the target tissue [2]. |
| Free Acid (ICB) | Tmax (hours) | 0.5 | 1.0 | The bottleneck in amidase conversion delays the time to maximum concentration for the active metabolite. |
| Free Acid (ICB) | AUC(0-24h) | 56.8 ng·h/g | 61.2 ng·h/g | Despite a lower Cmax, the sustained conversion provides a comparable or slightly larger total drug exposure over 24 hours. |
Expertise & Experience Insight: The data reveals a classic "prodrug bottleneck" effect. Because bimatoprost cyclopropyl amide is more resistant to enzymatic cleavage, we observe a higher Cmax and longer T1/2 of the intact drug in the aqueous humor. Consequently, the generation of the active bimatoprost free acid in the iris-ciliary body is blunted (lower Cmax ) but stretched over a longer period (delayed Tmax and sustained AUC). For drug development professionals, this means the cyclopropyl analog could theoretically offer a smoother IOP-lowering curve with fewer peak-dose side effects (such as conjunctival hyperemia), making it a highly compelling candidate for sustained-release formulations.
References
- Cayman Chemical.
- Dove Medical Press. "Ocular pharmacokinetics of bimatoprost formulated in DuraSite compared to bimatoprost 0.03% ophthalmic solution in pigmented rabbits."
- Wikipedia.
- Chemignition Laboratory. "Bimatoprost : Structure, Properties, Pharmacology, and Safety."
Sources
Safety & Regulatory Compliance
Bimatoprost cyclopropyl amide proper disposal procedures
Bimatoprost cyclopropyl amide proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocol for Bimatoprost Cyclopropyl Amide
As a Senior Application Scientist, handling synthetic prostaglandin analogs requires a rigorous understanding of both their molecular pharmacology and physicochemical behavior. Bimatoprost cyclopropyl amide (17-phenyl trinor Prostaglandin F2α cyclopropyl amide) is a highly potent, lipophilic analog of the F-series prostaglandins[1][2]. Because it acts as a pro-drug or direct agonist at the prostanoid FP receptor—modulating cellular pathways at low nanomolar concentrations[3]—it carries significant biological risks, including suspected reproductive toxicity (Category 2, H361)[4].
Proper laboratory disposal is not merely a regulatory formality; it is a critical safeguard against unintended environmental discharge and personnel exposure. This guide provides a self-validating, step-by-step operational framework for the safe handling, decontamination, and disposal of this compound.
Physicochemical Context & Causality in Handling
To design an effective disposal protocol, we must first analyze the molecule's physical properties. Bimatoprost cyclopropyl amide is supplied as a crystalline solid that is highly soluble in organic solvents like Ethanol (30 mg/mL), DMSO (25 mg/mL), and DMF (25 mg/mL), but possesses extremely low aqueous solubility[1][5].
Causality Check: Why do we strictly prohibit standard aqueous sink disposal? Because of its lipophilicity, the compound will not dissolve in water; instead, it will adhere to plumbing infrastructure, potentially persisting in municipal water systems and posing ecological hazards[6][7]. Furthermore, standard aqueous decontamination of benchtops will merely smear the compound. Effective decontamination must utilize an organic solvent (e.g., 70% Ethanol or Isopropanol) to solubilize the lipid analog before mechanical removal[4].
Operational Handling & Engineering Controls
Before generating waste, strict operational controls must be established to minimize exposure:
-
Ventilation: Always handle the crystalline solid within a certified chemical fume hood to prevent the inhalation of aerosolized particulates[8][9].
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended during stock preparation), splash-proof safety goggles, and a dedicated laboratory coat[4].
-
Stock Preparation: Dissolve the solid in purged organic solvents (EtOH, DMSO, or DMF) using an inert gas to prevent oxidation[1]. Keep the stock solutions at -20°C to maintain stability[1][10].
Quantitative Data & Waste Segregation Profile
Summarizing the chemical properties is essential for routing waste to the correct environmental health and safety (EHS) streams.
| Property / Parameter | Specification / Protocol |
| Chemical Name | 17-phenyl trinor Prostaglandin F2α cyclopropyl amide |
| CAS Registry No. | 1138395-12-6[1] |
| Molecular Formula / Weight | C₂₆H₃₇NO₄ / 427.6 g/mol [1] |
| Primary Hazard | Suspected reproductive toxin (H361); potent FP receptor agonist[3][4] |
| Solubility Profile | Ethanol (30 mg/mL), DMSO (25 mg/mL), DMF (25 mg/mL)[1] |
| Liquid Waste Routing | Halogen-free organic solvent waste carboy (Incineration)[4][11] |
| Solid Waste Routing | Puncture-proof hazardous solid waste container (Incineration)[6][11] |
Step-by-Step Spill Management & Decontamination Protocol
In the event of a localized spill (solid or liquid), execute the following validated recovery and decontamination workflow to ensure absolute site safety:
-
Immediate Containment: Isolate the area immediately. Do not allow the product to enter drains, sewers, or water courses[4][9].
-
Primary Recovery (Solid Spill): If the material is dry, utilize dry clean-up procedures. Do not sweep aggressively to avoid generating airborne dust. Carefully scoop the powder into a sealable plastic container[6][7].
-
Primary Recovery (Liquid Spill): If the compound is in solution, cover the spillage with a finely-powdered, liquid-binding absorbent material (e.g., diatomite, vermiculite, or universal binders)[4][9].
-
Chemical Decontamination: Scrub the contaminated surface vigorously with 70% Ethanol or Isopropanol. Mechanistic Rationale: The alcohol disrupts the hydrophobic interactions of the prostaglandin analog, solubilizing it into the wiping matrix for complete removal[4].
-
Secondary Wash: Follow the alcohol scrub with a thorough wash using laboratory detergent and water to remove residual solvent and trace organics.
-
Consolidation: Place all contaminated wipes, gloves, and absorbents into a designated solid hazardous waste container[6][8].
Waste Disposal Workflows
All waste containing Bimatoprost cyclopropyl amide must be routed to an approved waste disposal plant for high-temperature incineration[4][6][11].
Methodology A: Liquid Waste Disposal
-
Transfer residual stock solutions (in DMSO, DMF, or Ethanol) into a clearly labeled, halogen-free organic waste carboy.
-
Ensure the carboy is kept tightly closed in a well-ventilated area[8].
-
Do not mix with incompatible chemicals (e.g., strong oxidizing agents or strong acids) to prevent exothermic reactions.
Methodology B: Solid Waste Disposal
-
Collect all empty product vials, contaminated pipette tips, gloves, and spill absorbents.
-
Seal them in a puncture-proof, EHS-approved hazardous waste bin[6][8].
-
Label the bin explicitly with "Hazardous Waste: Contains Prostaglandin Analogs (Reproductive Toxin)."
Workflow Visualization
The following diagram maps the logical routing for spill response and waste segregation to ensure compliance with laboratory safety standards.
Workflow for the segregation, decontamination, and disposal of Bimatoprost cyclopropyl amide waste.
References
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. watson-int.com [watson-int.com]
- 9. medkoo.com [medkoo.com]
- 10. medkoo.com [medkoo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
